molecular formula C13H19N5O11S B566544 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-95-8

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid

Cat. No.: B566544
CAS No.: 108065-95-8
M. Wt: 453.379
InChI Key: WTKJMGUBCARKJM-RHXHYQRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics. The molecular formula of PB-5266B is C13H19N5O11S, and it has a molecular weight of 453.38.

Preparation Methods

Synthetic Routes and Reaction Conditions

PB-5266B is synthesized through fermentation processes involving Cytophaga johnsonae PB-5266. The fermentation broth is subjected to various types of column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate PB-5266B.

Industrial Production Methods

The industrial production of PB-5266B involves large-scale fermentation of Cytophaga johnsonae PB-5266, followed by extraction and purification using advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

PB-5266B undergoes several types of chemical reactions, including:

    Oxidation: PB-5266B can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert PB-5266B into its reduced forms.

    Substitution: Substitution reactions can occur at various functional groups within the PB-5266B molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving PB-5266B include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PB-5266B, which may exhibit different biological activities .

Scientific Research Applications

PB-5266B has several scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical properties and reactions of monobactam antibiotics.

    Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.

    Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms

Mechanism of Action

PB-5266B exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

PB-5266B is unique among monobactam antibiotics due to its specific structure and weak antibacterial activity against beta-lactam-sensitive Escherichia coli mutants. Similar compounds include:

    Aztreonam: Another monobactam antibiotic with a broader spectrum of activity.

    Tigemonam: A monobactam antibiotic with activity against Gram-negative bacteria.

    Carumonam: A monobactam antibiotic with a similar mechanism of action but different spectrum of activity

PB-5266B stands out due to its unique chemical structure, which includes a dehydroasparagine residue, and its specific activity profile.

Properties

CAS No.

108065-95-8

Molecular Formula

C13H19N5O11S

Molecular Weight

453.379

IUPAC Name

(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C13H19N5O11S/c14-9(22)1-5(10(23)16-6-2-18(13(6)26)30(27,28)29)15-11(24)7(3-19)17-12(25)8(21)4-20/h1,6-8,19-21H,2-4H2,(H2,14,22)(H,15,24)(H,16,23)(H,17,25)(H,27,28,29)/b5-1+/t6-,7-,8+/m1/s1

InChI Key

WTKJMGUBCARKJM-RHXHYQRSSA-N

SMILES

C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)O

Origin of Product

United States

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